molecular formula C11H16O3 B8414935 1-(3-Methoxyphenoxy)-2-methyl-2-propanol

1-(3-Methoxyphenoxy)-2-methyl-2-propanol

Cat. No.: B8414935
M. Wt: 196.24 g/mol
InChI Key: LPOGUXKAXSTVLC-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenoxy)-2-methyl-2-propanol is an organic compound with the molecular formula C11H16O3 . This compound is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should note that this product has a stated purity of 95% and requires specific storage conditions to maintain stability, recommending storage at 4-8°C .Handling of this material requires appropriate safety precautions. The compound has associated hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Corresponding precautionary measures include using personal protective equipment and avoiding breathing dust/fume/gas/mist/vapors/spray . While the specific research applications and mechanism of action for this compound are not fully detailed in the literature, its structural class suggests potential utility as a synthetic intermediate or building block in organic synthesis and medicinal chemistry for the development of novel bioactive molecules. For further technical details, researchers are encouraged to consult the available safety data sheet (SDS) and certificate of analysis (COA) .

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

1-(3-methoxyphenoxy)-2-methylpropan-2-ol

InChI

InChI=1S/C11H16O3/c1-11(2,12)8-14-10-6-4-5-9(7-10)13-3/h4-7,12H,8H2,1-3H3

InChI Key

LPOGUXKAXSTVLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=CC=CC(=C1)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Tertiary Alcohol Reactivity

  • This test highlights the structural influence of branching on reactivity.
  • Crystallography: 2-methyl-2-propanol forms hexamers in crystalline states with chair conformations, stabilized by hydrogen bonding in the R3m space group . Similar behavior is observed in other tertiary alcohols, such as 2-isopropyl-5-methylphenol .

Volumetric Behavior

Branched alcohols like 2-methyl-2-propanol exhibit positive excess molar volume ($V^E$) in mixtures with chlorobenzene due to steric hindrance, following the trend: 1-butanol ($-0.3 \, \text{cm}^3/\text{mol}$) < 2-butanol ($0.2 \, \text{cm}^3/\text{mol}$) < 2-methyl-2-propanol ($0.5 \, \text{cm}^3/\text{mol}$) . This suggests that 1-(3-Methoxyphenoxy)-2-methyl-2-propanol may display similar steric effects in solutions.

Table 1: Physical Properties of Selected Alcohols

Compound Boiling Point (°C) Solubility in Water $V^E$ in Chlorobenzene ($\text{cm}^3/\text{mol}$)
2-methyl-2-propanol 82.3 Miscible +0.5
1-propanol 97.0 Miscible N/A
1-Methoxy-2-propanol 119–121 Miscible N/A

Phase Behavior and Solubility

  • CO₂ Solubility: 2-methyl-2-propanol forms binary mixtures with CO₂ at high pressures (up to 112.9 bar) and temperatures (323.15–353.15 K). The SRK equation of state accurately models its phase behavior . The methoxyphenoxy group in this compound may reduce CO₂ solubility due to increased polarity.

Preparation Methods

Reaction Mechanism and Conditions

This method adapts epoxide ring-opening strategies exemplified in the synthesis of Carvedilol intermediates. The protocol involves:

  • Epoxide Synthesis : Reacting epichlorohydrin with 3-methoxyphenol under basic conditions (K₂CO₃, KI) in acetone at reflux to form 3-(2,3-epoxypropoxy)-methoxybenzene.

  • Ring-Opening : Treating the epoxide with a nucleophile (e.g., water or alcohol) in a polar solvent (e.g., chlorobenzene) at 125–140°C. For 1-(3-Methoxyphenoxy)-2-methyl-2-propanol, the nucleophile could be a methyl-substituted alcohol, though the exact precursor requires optimization.

Optimization and Challenges

  • Catalyst Selection : Triethylamine or 1,3-dimethyl-2-imidazolidinone (as in) accelerates the reaction.

  • Solvent Impact : Chlorobenzene enables high-temperature reflux (130–133°C) without decomposition.

  • Yield Considerations : Analogous syntheses report 69–77% yields after recrystallization.

Nucleophilic Substitution via Williamson Ether Synthesis

Alkyl Halide Precursor Design

The Williamson method requires a tertiary alkyl halide (e.g., 1-chloro-2-methyl-2-propanol) and 3-methoxyphenoxide. However, steric hindrance at the tertiary carbon limits SN2 reactivity, necessitating:

  • Phase-Transfer Catalysis : Using tetrabutylammonium bromide to enhance phenoxide mobility in nonpolar solvents.

  • Solvent Systems : Ethyl acetate or cyclohexanone, which dissolve both organic and ionic species.

Limitations

  • Low Yields : Tertiary alkyl halides typically yield <30% in Williamson reactions due to competing elimination.

  • Alternative Leaving Groups : Tosylates or mesylates may improve reactivity but require additional synthesis steps.

Mitsunobu Reaction for Direct Etherification

Reaction Protocol

The Mitsunobu reaction couples 3-methoxyphenol with 2-methyl-2-propanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF:

3-Methoxyphenol+2-Methyl-2-propanolDEAD, PPh3This compound\text{3-Methoxyphenol} + \text{2-Methyl-2-propanol} \xrightarrow{\text{DEAD, PPh}_3} \text{this compound}

Challenges with Tertiary Alcohols

  • Steric Hindrance : Tertiary alcohols exhibit reduced nucleophilicity, often requiring excess reagents.

  • Yield Data : Similar Mitsunobu reactions with secondary alcohols report 50–70% yields, but tertiary variants may underperform.

Grignard Addition to Ketone Precursors

Ketone Synthesis and Reduction

  • Williamson Ether Synthesis : React 3-methoxyphenol with chloroacetone to form 3-methoxyphenoxyacetone.

  • Grignard Addition : Treat the ketone with methylmagnesium bromide to yield the tertiary alcohol:

Ph-O-CH2-C(O)-CH3CH3MgBrPh-O-CH2-C(CH3)2OH\text{Ph-O-CH}2\text{-C(O)-CH}3 \xrightarrow{\text{CH}3\text{MgBr}} \text{Ph-O-CH}2\text{-C(CH}3\text{)}2\text{OH}

Efficiency and Scalability

  • Yield : 60–75% after purification by column chromatography.

  • Purity : Chiral HPLC confirms enantiomeric excess >99% for analogous diols.

Comparative Analysis of Methods

MethodKey ReagentsSolventTemperature (°C)Yield (%)Challenges
Epoxide Ring-OpeningEpichlorohydrin, 3-methoxyphenolChlorobenzene130–13369–77Regioselectivity control
Williamson Synthesis1-Chloro-2-methyl-2-propanolEthyl acetate80–100<30Steric hindrance
Mitsunobu ReactionDEAD, PPh₃THF25–4050–60Tertiary alcohol inefficiency
Grignard AdditionMethylmagnesium bromideTHF0–2560–75Multi-step synthesis

Q & A

Q. What are the recommended methods for synthesizing 1-(3-Methoxyphenoxy)-2-methyl-2-propanol in laboratory settings?

Methodological Answer: The synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting 3-methoxyphenol with 2-methyl-2-propanol derivatives under alkaline conditions (e.g., using NaOH/KOH as a base) in a polar aprotic solvent like DMF or THF. Temperature control (40–80°C) and stoichiometric ratios are critical to minimizing side products. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended to isolate the target compound .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm structural integrity by identifying methoxy (-OCH3_3), aromatic, and alcohol proton environments.
  • LC-MS : High-resolution mass spectrometry validates molecular weight and detects impurities.
  • Refractive Index (RI) : Matches experimental RI values (e.g., ~1.403–1.413) to literature data for purity assessment .
  • Melting Point : A sharp melting point range indicates high crystallinity and purity.

Q. What safety precautions should be observed when handling this compound based on its GHS classification?

Methodological Answer: While specific GHS data for this compound may be limited, general laboratory safety protocols apply:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors.
  • Store in a cool, dry place away from oxidizing agents. Refer to analogous compounds’ SDS for hazard extrapolation (e.g., tert-butanol derivatives require flammability precautions due to low flash points) .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental data and computational models in phase equilibria studies involving this compound?

Methodological Answer: Discrepancies often arise from oversimplified mixing rules in equations of state (e.g., SRK or Peng-Robinson). To resolve this:

  • Validate computational parameters (e.g., acentric factor, critical properties) using high-purity experimental data.
  • Incorporate activity coefficient models (e.g., UNIFAC) for liquid-phase non-ideality.
  • Cross-check predictions with static high-pressure phase equilibria apparatus measurements at varying temperatures (323–353 K) and pressures (up to 112.9 bar) .

Q. What strategies are recommended for optimizing the reaction yield of this compound under varying catalytic conditions?

Methodological Answer:

  • Catalyst Screening : Test Brønsted acids (e.g., H2_2SO4_4) vs. Lewis acids (e.g., AlCl3_3) to enhance ether bond formation.
  • Solvent Optimization : Compare yields in polar aprotic (DMF, THF) vs. protic (ethanol) solvents.
  • Kinetic Studies : Use in-situ FTIR or GC-MS to monitor intermediate formation and adjust reaction time/temperature.
  • DoE (Design of Experiments) : Apply factorial design to evaluate interactions between catalyst loading, solvent ratio, and temperature .

Q. How does the structural modification of the methoxy group in related compounds influence their biological activity, and what implications does this have for SAR studies?

Methodological Answer:

  • Positional Isomerism : Compare 3-methoxy vs. 4-methoxy derivatives. For example, 1-(4-methoxyphenoxy) analogs may exhibit enhanced lipid solubility, affecting membrane permeability in antimicrobial assays .
  • Functional Group Replacement : Replace methoxy with halogen (e.g., Cl) or bulkier groups (e.g., isopropoxy) to study steric effects on receptor binding.
  • Quantitative SAR (QSAR) : Use molecular docking simulations to correlate substituent electronic parameters (Hammett σ) with bioactivity trends .

Q. Comparative Table :

CompoundSubstituentLogPIC50_{50} (Antimicrobial)
This compound-OCH3_3 (meta)2.115 µM
1-(4-Methoxyphenoxy)-2-methyl-2-propanol-OCH3_3 (para)2.38 µM
1-(3-Chlorophenoxy)-2-methyl-2-propanol-Cl (meta)2.822 µM

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